

3-iodopropene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl iodide**

Cat. No.: **B1293787**

[Get Quote](#)

An In-depth Technical Guide to 3-Iodopropene

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-iodopropene, also known as **allyl iodide**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-iodoprop-1-ene.^{[1][2][3][4]} Its chemical structure consists of a three-carbon propene chain with an iodine atom attached to the third carbon. The presence of a double bond between the first and second carbon atoms makes it an alkene.

The structural formula can be represented as $\text{CH}_2=\text{CHCH}_2\text{I}$.^[5]

Chemical structure of 3-iodoprop-1-ene.

Physicochemical Properties

3-Iodopropene is a colorless to pale yellow liquid at room temperature, which may darken upon exposure to light or air.^[1] It possesses a distinct, pungent, or ether-like odor.^{[1][3]} Due to the presence of the iodine atom, it is significantly denser than water.^{[1][3]}

A summary of its key quantitative properties is presented in the table below.

Property	Value	References
Molecular Formula	C_3H_5I	[1] [2] [5] [6]
Molar Mass	167.98 g/mol	[1] [2] [6]
Density	~1.837 g/cm ³ at 25°C	[2] [6]
Melting Point	-99 °C	[2] [6] [7]
Boiling Point	101-103 °C	[2] [5] [8]
Flash Point	18 °C (65 °F)	[2] [6]
Refractive Index	~1.554 (n _{20/D})	[6] [7]
Solubility	Insoluble in water; soluble in ethanol, ether, chloroform, and acetone.	[1] [5] [6]

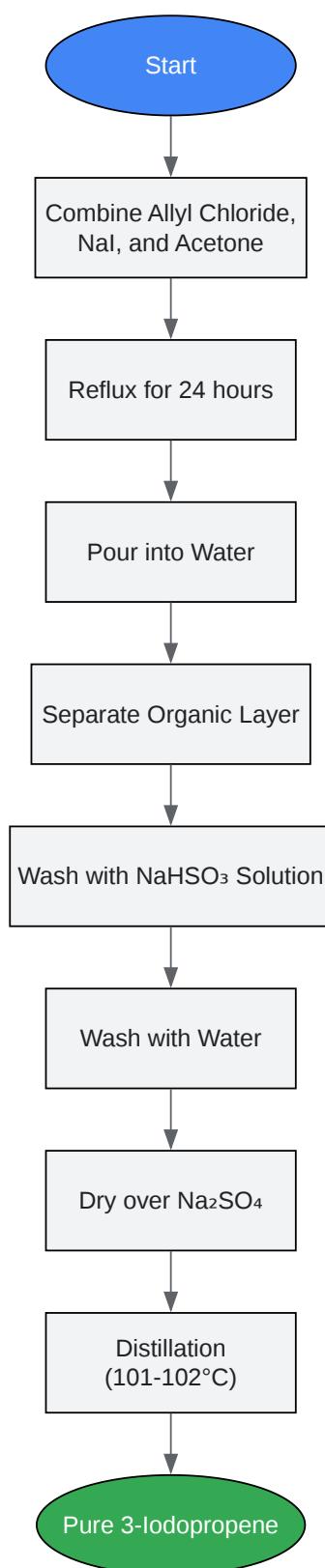
Experimental Protocol: Synthesis via Finkelstein Reaction

3-Iodopropene (**allyl iodide**) can be effectively synthesized via the Finkelstein reaction. This method involves the nucleophilic substitution of a halogen atom. In this protocol, allyl chloride is treated with sodium iodide in an acetone solvent. The differing solubility of the resulting sodium chloride in acetone drives the reaction to completion.

Materials:

- Allyl chloride (0.6 mole, 45.9 g)
- Sodium iodide (0.75 mole, 113 g)
- Acetone (200 mL)
- 5% Sodium bisulfite solution
- Anhydrous sodium sulfate

- Deionized water


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine allyl chloride, sodium iodide, and acetone.
- Reaction: The mixture is heated under reflux on a steam bath. For improved yield, a reflux time of twenty-four hours is recommended.
- Quenching: After reflux, the reaction mixture is cooled to room temperature and then poured into approximately 500 mL of water.
- Extraction: The organic layer, containing the crude **allyl iodide**, is separated from the aqueous layer using a separatory funnel.
- Washing: The organic layer is washed sequentially with a dilute sodium bisulfite solution (to remove any free iodine) and then with water.
- Drying: The washed organic layer is dried over anhydrous sodium sulfate.
- Purification: The final product is purified by distillation. The fraction boiling between 101-102°C is collected, yielding pure **allyl iodide**.

This procedure has been reported to achieve a yield of approximately 76.7%.[\[1\]](#)

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis of 3-iodopropene as described in the protocol above.

[Click to download full resolution via product page](#)

Workflow for the synthesis of 3-iodopropene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Allyl Iodide , Hive Methods Discourse [chemistry.mdma.ch]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Allyl iodide - Wikipedia [en.wikipedia.org]
- 6. Allyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 8. ALLYL IODIDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-iodopropene chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293787#3-iodopropene-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com